molecular formula C9H13Cl3Si B2571383 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane CAS No. 54076-73-2

2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane

Cat. No.: B2571383
CAS No.: 54076-73-2
M. Wt: 255.64
InChI Key: JXBLVJQIFPWBOA-SFYZADRCSA-N
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Description

2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane: is an organosilicon compound characterized by the presence of a trichlorosilane group attached to a bicycloheptene structure. This compound is known for its unique chemical properties and its ability to form strong bonds with both organic and inorganic materials, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane typically involves the reaction of bicyclo[2.2.1]hept-2-ene with ethyltrichlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with enhanced properties, such as improved adhesion and thermal stability .

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also investigated for its potential use in drug delivery systems .

Industry: In industrial applications, this compound is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also utilized in the production of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The trichlorosilane group can react with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This interaction enhances the adhesion and stability of the modified materials .

Comparison with Similar Compounds

Uniqueness: 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane is unique due to its trichlorosilane group, which imparts distinct reactivity and bonding characteristics. This makes it particularly valuable in applications requiring strong adhesion and chemical stability .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-trichlorosilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl3Si/c10-13(11,12)4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVNNCNXYMELRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968913
Record name [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trichloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54076-73-2
Record name [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trichloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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